![molecular formula C22H22N2O2 B2410031 (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034242-47-0](/img/structure/B2410031.png)
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone
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Overview
Description
“(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone” is a compound that has been offered by Benchchem. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Scientific Research Applications
- Efflux Pump Inhibition : The quinolin-4-yloxy core has been explored as a scaffold for developing efflux pump inhibitors (EPIs). These molecules do not possess antimicrobial activity themselves but synergize with antibiotics by inhibiting bacterial efflux pumps. Researchers have designed and synthesized derivatives of this compound to inhibit the NorA efflux pump in Staphylococcus aureus. Notably, quinoline-4-carboxamide derivatives showed promising results, synergizing with ciprofloxacin against resistant S. aureus strains .
- Cholinesterase Inhibition : Related quinoline derivatives have been investigated for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s. The compound’s structure could be modified to enhance its inhibitory activity against these enzymes .
- Synthetic Strategies : Researchers have explored multi-step synthetic approaches to obtain similar compounds. For instance, the synthesis of (5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves introducing the quinolin-8-yloxy group and the methanone linkage.
Antimicrobial Research
Neuroscience and Drug Discovery
Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that quinoline and piperidine moieties are common in many bioactive compounds . Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Piperidine derivatives, on the other hand, are found in many pharmaceuticals and have been associated with various therapeutic applications .
Mode of Action
Compounds containing quinoline and piperidine moieties often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit cholinesterases, potentially affecting neurotransmission .
Pharmacokinetics
For instance, the presence of the piperidine moiety could potentially enhance the compound’s bioavailability, as piperidine is a common structural feature in many bioactive compounds .
Result of Action
Based on the known activities of quinoline and piperidine derivatives, it can be speculated that this compound may have potential antiviral, anti-inflammatory, or anticancer effects .
properties
IUPAC Name |
(2-methylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJHAAYBRMHKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone |
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